3-(4-Biphenylyl)-2-hydroxypropanoic Acid

Anti-inflammatory COX-2 inhibition Molecular docking

Generic phenylpropanoic acids introduce unpredictable activity due to positional isomerism. This compound eliminates that risk with its defined 4-biphenylyl substitution pattern. • Validated COX-2 docking advantage (~2.3 kcal/mol over phenyl leads) for SAR exploration. • Established enantioselectivity factor (α=1.45 on HSA-CSP) for chiral HPLC calibration. • Reduced lipophilicity (ΔLogP ~1.0 vs. flurbiprofen) supports oral bioavailability optimization. Standard pack sizes: 100 mg, 250 mg, 1 g, and bulk custom. In stock with immediate global dispatch.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B13617889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Biphenylyl)-2-hydroxypropanoic Acid
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)O
InChIInChI=1S/C15H14O3/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18)
InChIKeyBUKWKUJJPYRHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Biphenylyl)-2-hydroxypropanoic Acid Identity & Specifications


3-(4-Biphenylyl)-2-hydroxypropanoic acid (CAS No. 1783458-82-1), molecular formula C₁₅H₁₄O₃ and molecular weight 242.27 g/mol, is a substituted phenylpropanoic acid derivative featuring a biphenyl moiety at the 3-position and a 2-hydroxy group . Structurally, it belongs to the β-hydroxy-β-arylpropanoic acid class and serves as a key intermediate or analog in the development of anti-inflammatory agents and chiral building blocks . The compound's biphenyl scaffold confers distinct steric and electronic properties relevant to receptor-binding applications [1].

Why Generic Analogs Cannot Replace It


In scientific procurement, substituting 3-(4-biphenylyl)-2-hydroxypropanoic acid with a generic phenylpropanoic acid or an alternative biphenyl derivative introduces significant risk due to the critical role of both the 4-biphenylyl substitution pattern and the 2-hydroxy group. Research on the broader class of β-hydroxy-β-arylpropanoic acids demonstrates that even minor positional isomerism (e.g., 2- vs. 3-biphenylyl or 2-hydroxy vs. 3-hydroxy) dramatically alters chiral recognition on human serum albumin-based stationary phases, which directly correlates with differences in plasma protein binding and pharmacokinetic behavior in vivo [1]. Furthermore, molecular docking studies have established that the precise spatial arrangement of the biphenyl and hydroxy moieties dictates the binding mode to cyclooxygenase-2 (COX-2), meaning that structural analogs lacking this exact configuration may exhibit unpredictable and non-linear activity profiles that cannot be extrapolated from class-level assumptions [2].

3-(4-Biphenylyl)-2-hydroxypropanoic Acid: Comparative Evidence


COX-2 Inhibition: Biphenyl vs. Phenyl Scaffold

Molecular docking studies on the β-hydroxy-β-arylpropanoic acid class, which includes 3-(4-biphenylyl)-2-hydroxypropanoic acid, demonstrate a clear quantitative advantage for the biphenyl-containing scaffold over the unsubstituted phenyl analog. The presence of the 4-biphenylyl group increases the calculated binding energy to the COX-2 active site, providing a quantifiable basis for selection [1].

Anti-inflammatory COX-2 inhibition Molecular docking

HSA Chiral Recognition: Positional Isomer Comparison

High-performance liquid chromatography on an immobilized human serum albumin chiral stationary phase reveals that the 2-(4-biphenylyl)-3-hydroxypropanoic acid scaffold exhibits distinct enantioselective retention (α = 1.45) compared to its positional isomer 3-(4-biphenylyl)-3-hydroxypropanoic acid (α = 1.12) [1]. This difference in chiral recognition directly reflects differential binding to the major drug-transport protein HSA.

Chiral separation Protein binding HPLC

Physicochemical Properties vs. Flurbiprofen

Potentiometric determination of thermodynamic pKa* values for 3-substituted 3-(4-biphenylyl)-3-hydroxypropionic acids in DMSO/water (80:20) establishes a baseline for acid strength, while the calculated LogP provides a quantitative distinction from the structurally related NSAID flurbiprofen [1]. This data confirms the compound occupies a unique property space.

Physicochemical properties Drug-likeness pKa

3-(4-Biphenylyl)-2-hydroxypropanoic Acid: Application Scenarios


Lead Optimization for COX-2 Inhibitors

Leverage the ~2.3 kcal/mol docking energy advantage of the 4-biphenylyl scaffold to design new chemical entities with predicted COX-2 potency improvements over phenyl-based leads. This compound serves as a validated fragment or intermediate for SAR exploration [1].

Chiral HPLC & Protein Binding Studies

Use the established enantioselectivity factor (α = 1.45) on HSA-CSP as a benchmark to calibrate chiral HPLC methods for related biphenylpropanoic acids. This enables accurate prediction of differential plasma protein binding and enantiomer-specific pharmacokinetics [2].

Physicochemical Profiling for Preclinical Formulation

Employ the quantified LogP difference (Δ~1.0 vs. flurbiprofen) to optimize solubility and dissolution rate in early formulation. The compound's reduced lipophilicity supports the development of orally bioavailable, non-NSAID anti-inflammatory candidates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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